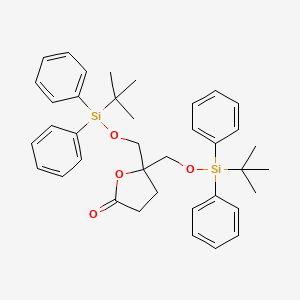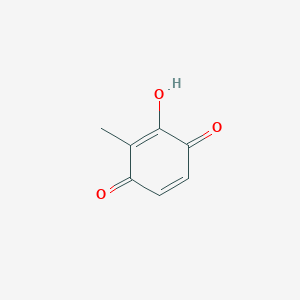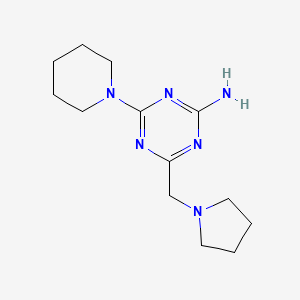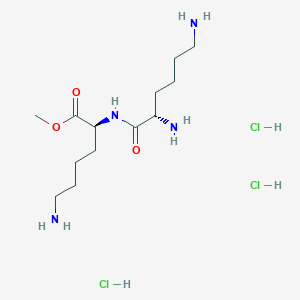![molecular formula C30H38N2O2 B13141143 9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]- CAS No. 719306-65-7](/img/structure/B13141143.png)
9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production and medicinal chemistry. This compound features two 2,3-dimethylcyclohexylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2,3-dimethylcyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Investigated for its potential as an analytical reagent in photometric determination of metal ions.
Medicine: Studied for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and as a metal indicator in complexometric titration.
Mecanismo De Acción
The mechanism of action of 1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. For instance, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby exerting its anticancer effects. The compound’s structure allows it to intercalate into DNA, disrupting essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Daunorubicin: Another anthracycline used in cancer treatment.
Uniqueness
1,5-Bis((2,3-dimethylcyclohexyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
719306-65-7 |
|---|---|
Fórmula molecular |
C30H38N2O2 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
1,5-bis[(2,3-dimethylcyclohexyl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H38N2O2/c1-17-9-5-13-23(19(17)3)31-25-15-7-11-21-27(25)29(33)22-12-8-16-26(28(22)30(21)34)32-24-14-6-10-18(2)20(24)4/h7-8,11-12,15-20,23-24,31-32H,5-6,9-10,13-14H2,1-4H3 |
Clave InChI |
CMEXIQYCZUTWMS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1C)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5CCCC(C5C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


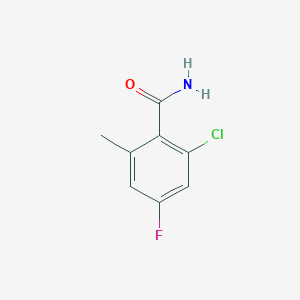
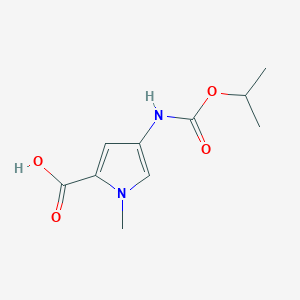
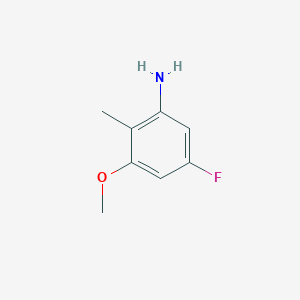
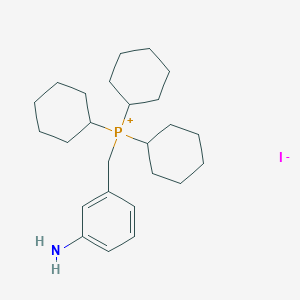

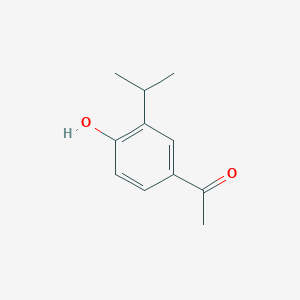

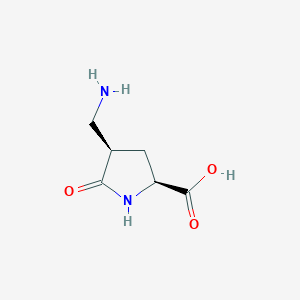
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
